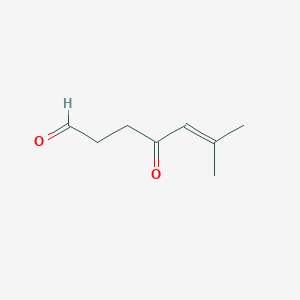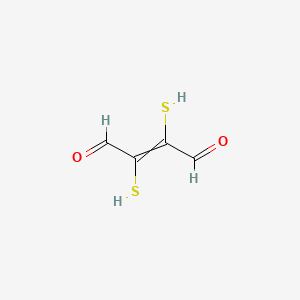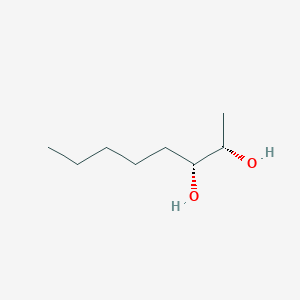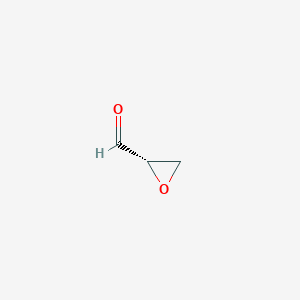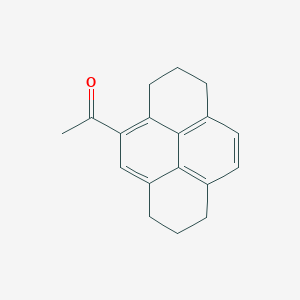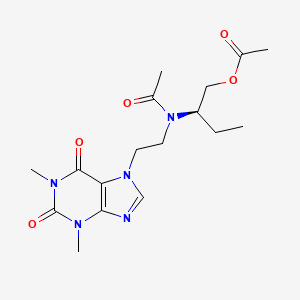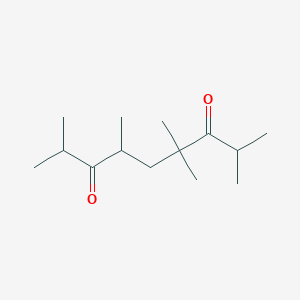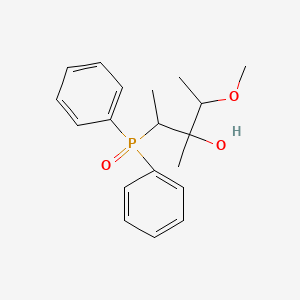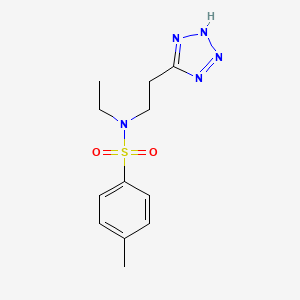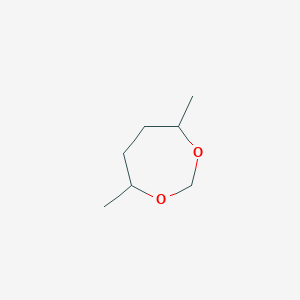
4,7-Dimethyl-1,3-dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-1,3-dioxepane is a cyclic ketene acetal, a class of compounds known for their unique ring structures and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,7-Dimethyl-1,3-dioxepane can be synthesized through the cyclization of 2-butene-1,4-diol and 2,2-dimethoxypropane in the presence of concentrated sulfuric acid. This reaction yields 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene, which can then be further reacted with meta-chloroperoxybenzoic acid to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dimethyl-1,3-dioxepane primarily undergoes free radical ring-opening polymerization. This reaction is facilitated by the presence of an oxygen atom in the ring, which promotes the formation of a carbon-oxygen double bond, making the ring-opening process energetically favorable .
Common Reagents and Conditions: Common reagents used in the polymerization of this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various vinyl monomers. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the polymerization of this compound are aliphatic degradable polyesters. These polymers are characterized by their ester linkages, which are distributed along the vinyl polymer backbone .
Applications De Recherche Scientifique
4,7-Dimethyl-1,3-dioxepane has several scientific research applications, particularly in the field of polymer chemistry. It is used in the synthesis of degradable polyesters, which have applications in biomedical devices, drug delivery systems, and environmentally friendly packaging materials . Additionally, its unique ring structure makes it a valuable monomer for the development of specialty polymers with tailored properties .
Mécanisme D'action
The mechanism of action for 4,7-Dimethyl-1,3-dioxepane involves free radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical. This process introduces degradable ester linkages into the polymer backbone .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4,7-Dimethyl-1,3-dioxepane include 2-methylene-4-phenyl-1,3-dioxolane and 5,6-benzo-2-methylene-1,3-dioxepane. These compounds also undergo free radical ring-opening polymerization and are used in the synthesis of degradable polymers .
Uniqueness: What sets this compound apart from its similar compounds is its specific ring structure and the resulting properties of the polymers it forms. The presence of two methyl groups at positions 4 and 7 provides unique steric and electronic effects, influencing the polymerization process and the properties of the resulting polymers .
Propriétés
Numéro CAS |
66115-47-7 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
4,7-dimethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-6-3-4-7(2)9-5-8-6/h6-7H,3-5H2,1-2H3 |
Clé InChI |
KBUVPCVULRKJBK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(OCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



